molecular formula C18H10F13NO2 B11994843 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate

Cat. No.: B11994843
M. Wt: 519.3 g/mol
InChI Key: TWRRPBYPNYEXRH-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate is a fluorinated organic compound. It is characterized by the presence of a highly fluorinated heptyl chain and a naphthyl carbamate group. The compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanol with naphthalen-1-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated heptyl chain can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use as a fluorinated probe in biological systems due to its high stability and resistance to metabolic degradation.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated heptyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The naphthyl carbamate group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(phenyl)carbamate
  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(benzyl)carbamate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate is unique due to the presence of the naphthyl group, which provides additional aromatic interactions and enhances the compound’s stability and binding affinity to molecular targets. This makes it particularly useful in applications requiring high thermal and chemical stability.

Properties

Molecular Formula

C18H10F13NO2

Molecular Weight

519.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C18H10F13NO2/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)8-34-12(33)32-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,32,33)

InChI Key

TWRRPBYPNYEXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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